N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Gly-Gly-PEG4-DBCO is a compound that combines a triglycine peptide sequence with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO typically involves the following steps:
Synthesis of Triglycine Peptide: The triglycine peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Attachment of PEG Spacer: The PEG4 spacer is attached to the triglycine peptide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of DBCO Group: The DBCO group is introduced through a reaction with a suitable DBCO derivative, such as DBCO-NHS ester, under mild conditions
Industrial Production Methods
Industrial production of Gly-Gly-Gly-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Triglycine Peptide: Using automated peptide synthesizers for large-scale production.
PEGylation: Large-scale PEGylation reactions to attach the PEG4 spacer.
DBCO Conjugation: Efficient conjugation of the DBCO group using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO derivatives.
Conditions: Mild, room temperature conditions are typically sufficient for SPAAC reactions.
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are used in various applications, including the synthesis of ADCs .
Scientific Research Applications
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other specialized chemical products .
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves the DBCO group undergoing SPAAC reactions with azide-containing molecules. This reaction forms stable triazole linkages, which are used to link various molecules, including antibodies and drugs, in the synthesis of ADCs. The PEG4 spacer provides flexibility and solubility, while the triglycine sequence acts as a fold-breaking spacer .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Gly: Similar structure but with a shorter peptide sequence.
DBCO-PEG4-Gly-Gly: Contains a diglycine sequence instead of triglycine.
DBCO-PEG4-Gly-Gly-Gly-Gly: Contains a tetraglycine sequence .
Uniqueness
Gly-Gly-Gly-PEG4-DBCO is unique due to its combination of a triglycine sequence, PEG4 spacer, and DBCO group. This structure provides optimal flexibility, solubility, and reactivity for use in click chemistry and ADC synthesis .
Properties
Molecular Formula |
C35H46N6O9 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C35H46N6O9/c36-23-33(44)39-24-35(46)40(26-31(37)42)14-16-48-18-20-50-22-21-49-19-17-47-15-13-38-32(43)11-12-34(45)41-25-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H2,37,42)(H,38,43)(H,39,44) |
InChI Key |
JDXORKSIRPPONC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN(CC(=O)N)C(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.